molecular formula C9H14O5 B12634074 ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate CAS No. 919090-65-6

ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate

Cat. No.: B12634074
CAS No.: 919090-65-6
M. Wt: 202.20 g/mol
InChI Key: QZGJYKXWWNQJNC-CBAPKCEASA-N
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Description

Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is an organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes two hydroxyl groups, a ketone, and an ester, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . This method ensures the desired (4S,5R) configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective catalytic processes. The scalability of the reaction conditions, such as temperature and catalyst concentration, is crucial for maintaining the efficiency and stereoselectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

919090-65-6

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate

InChI

InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1

InChI Key

QZGJYKXWWNQJNC-CBAPKCEASA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O

Canonical SMILES

CCOC(=O)C=CC(C(C(=O)C)O)O

Origin of Product

United States

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